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Cat. No.: B1684001

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04691502, also known as Gedatolisib, is a potent and selective ATP-competitive dual
inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (MTOR)
kinases.[1][2] The PISK/AKT/mTOR signaling pathway is frequently deregulated in various
cancers, contributing to tumor growth, proliferation, and resistance to therapy.[1][3] By targeting
both PI3K and mTOR, PF-04691502 offers a comprehensive blockade of this critical signaling
cascade. Preclinical studies have demonstrated its antitumor activity in a range of cancer
models, including those with PTEN loss or PIK3CA mutations.[1] Furthermore, emerging
evidence suggests that PF-04691502 can act as a radiosensitizer, enhancing the efficacy of
radiation therapy in solid tumors such as head and neck squamous cell carcinoma and
gastroenteropancreatic neuroendocrine tumors.[4][5] This document provides detailed
application notes and protocols for investigating the combination of PF-04691502 and radiation
therapy in a preclinical research setting.

Mechanism of Action

PF-04691502 inhibits all class | PI3K isoforms (a, 3, 8, y) and mTOR (mMTORC1 and mTORC2)
at nanomolar concentrations.[2][6] This dual inhibition leads to a downstream blockade of key
signaling effectors, including AKT, p70S6K, 4EBP1, and S6RP.[1] The inhibition of the
PISK/AKT/mTOR pathway by PF-04691502 results in G1 cell cycle arrest, induction of
apoptosis, and a reduction in cell proliferation.[1][7]
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Signaling Pathway Diagram
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Caption: PI3BK/mTOR signaling pathway and points of inhibition by PF-04691502.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of PF-04691502 from published

studies.

Table 1: In Vitro Inhibitory Activity of PF-04691502
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Target/Process Cell Lines IC50 (nM) Reference
Enzymatic Activity (Ki)
PI3Ka - 1.8 [2][6]
PI3KB - 2.1 [2][6]
PI3Kd - 1.6 [2][6]
PI3Ky - 1.9 [2][6]
mTOR - 16 [2][6]
Cellular
Phosphorylation
BT20, SKOV3,
p-AKT (S473) 3.8-20 [6]
uUs7MG
BT20, SKOVS,
p-AKT (T308) 7.5-47 [6]
U87MG
PI3K-independent
p-S6RP (S235/236) 32 [6]
assay
Cell Proliferation
Us7MG
_ - 179 [6]
(Glioblastoma)
SKOV3 (Ovarian) - 188 [6]
BT20 (Breast) - 313 [6]
Aggressive B-NHL - 120 - 550 [7]

QGP-1, BON

(Neuroendocrine)

Statistically significant
decrease at 250 and
500 nM

[8]

Table 2: In Vivo Efficacy of PF-04691502
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Xenograft Model Treatment Outcome Reference
U87MG ) ~73% Tumor Growth

. 10 mg/kg, daily i [1]
(Glioblastoma) Inhibition

Antitumor activity

SKOV3 (Ovarian) Not specified [1]
observed
Gefitinib/Erlotinib- N Antitumor activity
) Not specified [1]
resistant NSCLC observed
PF-04691502 + Synergistic antitumor
UT-SCC-14 (HNSCC) o [4]
Radiation effect

PF-04691502 +

UT-SCC-15 (HNSCC) o Ineffective [4]
Radiation
Gastroenteropancreati o _
) PF-04691502 (48h Significantly increased
¢ Neuroendocrine o ) [5109]
post-radiation) apoptosis
Tumors

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of PF-
04691502 and radiation.

Experimental Workflow Diagram
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In Vivo Studies

Western Blot of

/ Tumor Lysates
Tumor Xenograft PF-04691502 and/or »_| Tumor Volume

Establishment Fractionated Radiation | Measurement \

Immunohistochemistry
(p-AKT, p-S6RP, Ki-67)

In Vitro Studies

Western Blot
(p-AKT, p-S6RP)

Cell Cycle Analysis
(Propidium lodide Staining)

Cell Line Selection | PF-04691502 and/or Apoptosis Assays
(e.g., HNSCC, GEP-NET) Radiation Treatment (Annexin V, Cleaved PARP)

Clonogenic Survival Assay

Cell Viability Assays
(MTT, SRB)

Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation.

Preparation of PF-04691502

e In Vitro Stock Solution: Prepare a 10 mM stock solution of PF-04691502 in DMSO. Store at
-20°C. Further dilutions should be made in the appropriate cell culture medium immediately

before use.

¢ |n Vivo Formulation: For oral administration, PF-04691502 can be formulated in a vehicle
such as 0.5% methylcellulose in sterile water. A common formulation for intraperitoneal
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injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended
to prepare the in vivo formulation fresh for each day of dosing.

In Vitro Cell-Based Assays

a. Cell Culture

o Select appropriate cancer cell lines (e.g., head and neck, neuroendocrine, or other relevant
cancer types).

e Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS)
and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

b. Cell Viability Assay (e.g., MTT or SRB Assay)
e Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
o Treat cells with a dose range of PF-04691502 (e.g., 10 nM to 10 uM) for 24, 48, or 72 hours.

e For combination studies, irradiate the cells with desired doses (e.g., 2, 4, 6, 8 Gy) using a
calibrated irradiator. PF-04691502 can be added before, during, or after irradiation to assess
schedule dependency.

 After the incubation period, perform the MTT or SRB assay according to the manufacturer's
protocol to determine cell viability.

o Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
c. Clonogenic Survival Assay

» Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and
radiation dose) in 6-well plates.

» Allow cells to attach overnight.
e Treat with PF-04691502 for a defined period (e.g., 24 hours) before or after irradiation.

« Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
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Replace the drug-containing medium with fresh medium and incubate for 10-14 days, or until
colonies of at least 50 cells are visible.

Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal
violet.

Count the colonies and calculate the surviving fraction for each treatment condition.

. Apoptosis Assay (Annexin V/Propidium lodide Staining)

Seed cells in 6-well plates and treat with PF-04691502 and/or radiation as described for the
viability assay.

Harvest both adherent and floating cells at desired time points (e.g., 24, 48, 72 hours).

Wash the cells with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium lodide (PI) according to the manufacturer's protocol.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V
positive, Pl negative) and necrotic (Annexin V and PI positive) cells.

. Cell Cycle Analysis

Treat cells with PF-04691502 and/or radiation.

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at
-20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in a staining solution containing Propidium lodide (P1) and RNase
A.
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f.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S,
and G2/M phases of the cell cycle.

Western Blot Analysis

Treat cells as described above and lyse them in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 20-40 ug) on an SDS-PAGE gel and transfer to a
PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-S6RP
(S235/236), total S6RP, cleaved PARP, and a loading control (e.g., B-actin or GAPDH)
overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

a. Animal Models

Use immunodeficient mice (e.g., athymic nude or NSG mice). All animal procedures must be
approved by the Institutional Animal Care and Use Committee (IACUC).

b. Tumor Implantation

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 1076 cells in 100-200 pL of a
1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.
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» Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the
formula: (Length x Width"2) / 2.

c. Treatment Schedule

e When tumors reach a palpable size (e.g., 100-200 mm?), randomize the mice into treatment
groups (e.g., Vehicle, PF-04691502 alone, Radiation alone, PF-04691502 + Radiation).

o Administer PF-04691502 at a predetermined dose (e.g., 10 mg/kg) and schedule (e.g., daily
oral gavage).

» For combination therapy, deliver fractionated radiation to the tumors (e.g., 2 Gy/day for 5
days) using a small animal irradiator. The timing of PF-04691502 administration relative to
radiation should be based on in vitro findings or tested as a variable.

d. Efficacy and Pharmacodynamic Endpoints

e Measure tumor volumes and body weights 2-3 times per week.

o At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice
and excise the tumors.

o A portion of the tumor can be snap-frozen for Western blot analysis, and the remainder can
be fixed in formalin for immunohistochemistry (IHC).

e. Immunohistochemistry (IHC)

o Embed formalin-fixed tumors in paraffin and section them.

» Perform IHC staining for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved
caspase-3), and pathway inhibition (e.g., p-AKT, p-S6RP).

» Follow standard IHC protocols for deparaffinization, antigen retrieval, antibody incubation,
and detection.

e Quantify the staining using appropriate imaging software.

Logical Relationship Diagram
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Caption: Logical flow from treatment to therapeutic outcome.

Conclusion

The combination of the dual PIBK/mTOR inhibitor PF-04691502 with radiation therapy presents
a promising strategy to enhance antitumor efficacy. The provided application notes and
protocols offer a comprehensive framework for researchers to investigate this combination in a
preclinical setting. Careful consideration of experimental design, including cell line selection,
treatment scheduling, and endpoint analysis, is crucial for obtaining robust and translatable
results. The data and methodologies outlined herein should serve as a valuable resource for
scientists in the fields of cancer biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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